4-(2-Chloropropionyl)phenylacetic acid
Overview
Description
Scientific Research Applications
4-(2-Chloropropionyl)phenylacetic acid is primarily used as a photolabile linker in solid-phase peptide synthesis . This application is crucial in the field of proteomics research, where it facilitates the synthesis of complex peptides and proteins . Additionally, the compound’s unique properties make it valuable in the development of new pharmaceuticals and biochemical research .
Mechanism of Action
Target of Action
It is known to be used as a photolabile linker in solid-phase peptide synthesis , suggesting that it may interact with various proteins or peptides during this process.
Mode of Action
As a photolabile linker, 4-(2-Chloropropionyl)phenylacetic acid likely interacts with its targets through the formation and cleavage of covalent bonds .
Biochemical Pathways
Given its role in peptide synthesis, it may influence the pathways related to protein synthesis and modification .
Result of Action
As a photolabile linker in peptide synthesis, it likely plays a role in the formation of peptide bonds and the overall structure of synthesized peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropropionyl)phenylacetic acid involves several steps. One common method includes the Friedel-Crafts acylation of phenylacetic acid derivatives with 2-chloropropionyl chloride . The reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale Friedel-Crafts acylation reactions, followed by purification processes such as recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloropropionyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenylacetic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Similar in structure but lacks the 2-chloropropionyl group.
Phenylacetic acid: The parent compound without any substituents.
2-Chloropropionyl chloride: Used as a reagent in the synthesis of 4-(2-Chloropropionyl)phenylacetic acid.
Uniqueness
This compound is unique due to its photolabile properties, which are not commonly found in similar compounds. This characteristic makes it particularly useful in solid-phase peptide synthesis, where precise control over peptide release is required .
Properties
IUPAC Name |
2-[4-(2-chloropropanoyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7(12)11(15)9-4-2-8(3-5-9)6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKQUPRADSJCQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405342 | |
Record name | 4-(2-Chloropropionyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84098-73-7 | |
Record name | 4-(2-Chloropropionyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Chloropropionyl)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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